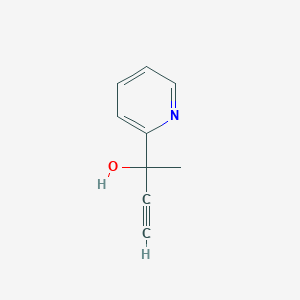

2-(Pyridin-2-yl)but-3-yn-2-ol

Descripción general

Descripción

“2-(Pyridin-2-yl)but-3-yn-2-ol” is a chemical compound that is predominantly used as a building block for the construction of target molecules . It is known as a key intermediate in synthetic reaction series . This compound is used as an attractive precursor to a number of heterocyclic compounds . Its molecular formula is C9H9NO and has a molecular weight of 147.17 .

Synthesis Analysis

The synthesis of “this compound” and similar compounds involves palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Aplicaciones Científicas De Investigación

OLED Technology

2-(Pyridin-2-yl)but-3-yn-2-ol derivatives have been employed in the synthesis of heteroleptic Ir(III) metal complexes, contributing to the development of high-performance sky-blue- and white-emitting Organic Light Emitting Diodes (OLEDs). These complexes demonstrate high quantum yields and are applied as dopants in OLEDs, achieving impressive peak external quantum, luminance, and power efficiencies. The photophysical properties of these complexes are extensively studied, indicating potential applications in display and lighting technologies (Chang et al., 2013).

Coordination Chemistry

Compounds related to this compound are crucial in coordination chemistry, particularly in synthesizing complexes with luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions. These materials have applications ranging from biological sensors to materials that respond to external stimuli, indicating their potential in creating smart materials and sensors (Halcrow, 2005).

Polymer Chemistry

2-(Pyridin-2-yl)ethanol, a derivative, acts as a protective group for carboxylic acids, demonstrating stability under specific conditions and allowing selective removal after polymerization. This property is pivotal in polymer chemistry, where it enables the synthesis of complex polymer structures and the exploration of novel material properties (Elladiou & Patrickios, 2012).

Enzymatic Kinetic Resolution

The compound is instrumental in the enzymatic kinetic resolution of tertiary alcohols and cyanohydrins. It demonstrates excellent enantioselectivities with the help of carboxyl esterases, indicating its utility in producing chiral compounds for pharmaceuticals and fine chemicals (Nguyen et al., 2010).

Propiedades

IUPAC Name |

2-pyridin-2-ylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-9(2,11)8-6-4-5-7-10-8/h1,4-7,11H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKQUAATTWNZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)

![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2358349.png)

![2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2358354.png)

![Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2358356.png)